4-[(4-amino-1-methyl-1H-pyrazol-3-yl)oxy]benzoic acid
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Overview
Description
4-[(4-amino-1-methyl-1H-pyrazol-3-yl)oxy]benzoic acid is a compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-amino-1-methyl-1H-pyrazol-3-yl)oxy]benzoic acid typically involves the reaction of 4-amino-1-methylpyrazole with 4-hydroxybenzoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dimethyl sulfoxide (DMSO) or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[(4-amino-1-methyl-1H-pyrazol-3-yl)oxy]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and halogenated compounds. These products can further undergo additional reactions to form more complex molecules .
Scientific Research Applications
4-[(4-amino-1-methyl-1H-pyrazol-3-yl)oxy]benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of 4-[(4-amino-1-methyl-1H-pyrazol-3-yl)oxy]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-1-methylpyrazole
- 4-hydroxybenzoic acid
- 4-[(4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)]benzoic acid
Uniqueness
4-[(4-amino-1-methyl-1H-pyrazol-3-yl)oxy]benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1429418-37-0 |
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Molecular Formula |
C11H11N3O3 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
4-(4-amino-1-methylpyrazol-3-yl)oxybenzoic acid |
InChI |
InChI=1S/C11H11N3O3/c1-14-6-9(12)10(13-14)17-8-4-2-7(3-5-8)11(15)16/h2-6H,12H2,1H3,(H,15,16) |
InChI Key |
QKEGCEZOPSJTHL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)OC2=CC=C(C=C2)C(=O)O)N |
Origin of Product |
United States |
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